2-ethyl-5-Thiazoleacetic acid
Description
2-Ethyl-5-Thiazoleacetic acid is a thiazole derivative featuring an ethyl substituent at the 2-position and an acetic acid moiety at the 5-position of the thiazole ring.
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(2-ethyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-6-8-4-5(11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
NJWZHIVXBAYSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(S1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-ethyl-5-Thiazoleacetic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like methanol or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-ethyl-5-Thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent research has highlighted the potential of thiazole derivatives, including 2-ethyl-5-thiazoleacetic acid, in combating antimicrobial resistance. Studies have shown that compounds derived from thiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecium . The structural features of thiazoles contribute to their efficacy as antimicrobial agents.
Case Study: Synthesis and Testing
A study synthesized various thiazole derivatives and evaluated their antimicrobial activities. Compounds with a 2-ethyl-5-thiazoleacetic acid backbone demonstrated promising results against resistant pathogens, suggesting their potential as lead compounds for new antibiotics .
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agricultural Applications
Fungicidal Activity
2-Ethyl-5-thiazoleacetic acid has been explored for its fungicidal properties. Research indicates that thiazole derivatives can effectively inhibit fungal pathogens in crops, providing an alternative to traditional fungicides that may have harmful environmental effects.
Case Study: Crop Protection
In agricultural trials, formulations containing 2-ethyl-5-thiazoleacetic acid showed significant efficacy against common fungal pathogens affecting crops such as wheat and corn. These findings suggest that this compound could be integrated into integrated pest management strategies .
Material Science Applications
Polymer Chemistry
The unique chemical structure of 2-ethyl-5-thiazoleacetic acid allows it to be used as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Composition | Enhanced Property |
|---|---|---|
| Polyamide | 2-Ethyl-5-thiazoleacetic acid | Increased thermal stability |
| Polyurethane | Thiazole-modified isocyanates | Improved mechanical strength |
Toxicological Studies
Understanding the safety profile of 2-ethyl-5-thiazoleacetic acid is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments have indicated that while the compound exhibits beneficial properties, it is essential to evaluate its toxicity levels to ensure safety in use.
Case Study: Safety Evaluation
A comprehensive study assessed the acute and chronic toxicity of 2-ethyl-5-thiazoleacetic acid in animal models. Results indicated low toxicity levels at therapeutic doses, supporting its potential for clinical applications .
Mechanism of Action
The mechanism of action of 2-ethyl-5-Thiazoleacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .
Comparison with Similar Compounds
2-Mercapto-4-Methyl-5-Thiazoleacetic Acid (MMTA)
Structural Differences :
Implications :
- The methyl group at the 4-position may sterically hinder interactions with enzymes or receptors compared to the ethyl substituent, which could increase lipophilicity and membrane permeability.
(E)-2-(2-(5-(Arylideneamino)-1,3,4-Thiadiazol-2-yl)disulfanyl) Acetic Acids
Structural Differences :
Implications :
- The disulfide bond introduces redox sensitivity, enabling applications in stimuli-responsive drug delivery systems.
- The arylideneamino group may enhance π-π stacking interactions, improving binding to biological targets like enzymes or DNA.
2-Chloro-5-Chloromethyl Thiazole
Structural Differences :
Implications :
- Chlorine atoms increase electrophilicity, making this compound a versatile intermediate for nucleophilic substitutions (e.g., Suzuki couplings).
- The absence of the acetic acid group reduces solubility in polar solvents compared to 2-ethyl-5-thiazoleacetic acid.
Biological Activity
2-Ethyl-5-Thiazoleacetic acid (ETA) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Overview of Biological Activities
Antimicrobial Properties
ETA has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that thiazole derivatives, including ETA, exhibit potent effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a study found that thiazole acetic acid derivatives showed broad-spectrum antibacterial properties, outperforming traditional preservatives like parabens in certain assays .
Antifungal Activity
ETA exhibits notable antifungal properties. Research has shown that certain derivatives of thiazole acetic acid are effective against drug-resistant strains of Candida, highlighting their potential as therapeutic agents in treating fungal infections .
Anticancer Potential
The compound is also being explored for its anticancer properties. Various thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy .
The biological activity of ETA is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The thiazole ring's aromaticity allows it to participate in donor-acceptor interactions and nucleophilic reactions, modulating biochemical pathways involved in cell growth and survival .
Table 1: Summary of Biological Activities
Case Studies
- Cardiovascular Effects : A study involving isolated rat hearts tested new synthetic derivatives of thiazole acetic acid. The results indicated that certain derivatives significantly increased developed tension without altering heart rate, suggesting potential cardiovascular benefits .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of ETA derivatives on human dermal fibroblasts. Results showed lower cytotoxicity compared to conventional preservatives, indicating a favorable safety profile for potential cosmetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
